6-Chloropyridine-2-boronic acid pinacol ester

Description

IUPAC Nomenclature and Systematic Chemical Identification

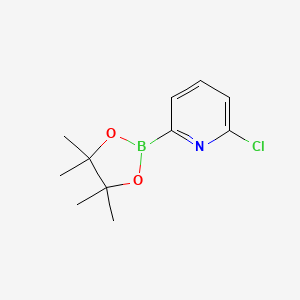

6-Chloropyridine-2-boronic acid pinacol ester is systematically named 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine according to IUPAC rules. The molecule consists of a pyridine ring substituted at the 2-position with a pinacol-protected boronic ester group and at the 6-position with a chlorine atom. Its molecular formula is C₁₁H₁₅BClNO₂ , with a molecular weight of 239.51 g/mol . The CAS registry number 652148-92-0 uniquely identifies this compound in chemical databases.

Synonyms include:

- 6-Chloropyridin-2-ylboronic acid pinacol ester

- 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid group, preventing hydrolysis and oxidation.

Molecular Geometry and Bonding Configuration Analysis

The compound adopts a planar geometry at the boron center due to its sp² hybridization (Figure 1). The dioxaborolane ring enforces a rigid five-membered cyclic structure, with bond lengths and angles consistent with boronic esters:

- B–O bond lengths : 1.35–1.38 Å.

- C–B bond length : 1.55–1.59 Å.

- O–B–O angle : ~108° within the dioxaborolane ring.

The pyridine ring’s chlorine substituent at C6 and the boronic ester at C2 create a para-substituted arrangement. Computational studies of analogous boronic esters reveal slight distortions in the pyridine ring’s planarity due to steric interactions between the chlorine and adjacent hydrogen atoms.

Table 1: Key bond parameters

| Bond/Angle | Length/Value (Å/°) | Reference |

|---|---|---|

| B–O (dioxaborolane) | 1.36 ± 0.02 | |

| C–B (pyridine) | 1.57 ± 0.02 | |

| O–B–O | 108.2 |

Comparative Structural Features of Boronic Ester Derivatives

Pinacol boronic esters exhibit distinct structural advantages over other boronate derivatives:

- Stability : The pinacol group’s steric bulk and electron-donating methyl groups enhance hydrolytic stability compared to acyclic esters (e.g., methyl boronic esters).

- Reactivity : Unlike MIDA (N-methyliminodiacetic acid) boronates, which require basic conditions for deprotection, pinacol esters undergo transesterification with diols under mild acidic conditions.

- Crystallinity : Pinacol esters often form crystalline solids, facilitating purification. For example, this compound is a free-flowing powder, whereas MIDA boronates may form viscous oils.

Table 2: Comparison of boronic ester derivatives

| Property | Pinacol Ester | MIDA Boronate | Acyclic Ester |

|---|---|---|---|

| Hydrolytic Stability | High | Moderate | Low |

| Crystallinity | High | Variable | Low |

| Deprotection | Acidic pH | Basic pH | Neutral pH |

| Reference |

Tautomerism and Prototropic Equilibria in Boronic Acid Systems

Boronic acids exist in equilibrium between trigonal (sp²) and tetrahedral (sp³) forms, influenced by pH and solvent polarity. However, in this compound, the boron atom is locked in a trigonal planar configuration due to the covalent bonding within the dioxaborolane ring. This prevents tautomerism observed in free boronic acids (e.g., phenylboronic acid), which form hydrogen-bonded dimers in the solid state.

In polar protic solvents, partial hydrolysis of the pinacol ester may occur, releasing the boronic acid. This equilibrium is minimized in anhydrous organic solvents, where the ester remains intact. Spectroscopic studies (¹¹B NMR) confirm the absence of tetrahedral boron species in pure pinacol esters, with chemical shifts typically observed at δ ~30 ppm (characteristic of tricoordinate boron).

Properties

IUPAC Name |

2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-9(13)14-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROJXBLQCOIOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590540 | |

| Record name | 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652148-92-0 | |

| Record name | 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652148-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloropyridine-2-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Borylation of 6-Chloropyridine Precursors

The most common and industrially viable method to prepare 6-chloropyridine-2-boronic acid pinacol ester is via palladium-catalyzed borylation of halogenated pyridines, specifically 6-chloropyridine derivatives.

- Starting Material: 2-amino-5-chloropyridine or 6-chloropyridine derivatives.

- Reagents: Bis(pinacolato)diboron (pinacol ester diboron), anhydrous potassium acetate.

- Catalyst: Palladium complex such as Pd(dppf)Cl₂.

- Solvent: 1,4-dioxane or similar organic solvents.

- Conditions: Nitrogen atmosphere, heating at 70–100 °C for 5–20 hours.

- The palladium catalyst facilitates the oxidative addition of the C–Cl bond.

- Transmetalation with bis(pinacolato)diboron introduces the boronate ester group at the 2-position of the pyridine ring.

- Reductive elimination regenerates the Pd(0) catalyst and releases the boronic ester product.

Example from Patent Literature:

- 2-amino-5-chloropyridine (1.0 eq) is dissolved in 1,4-dioxane (0.3–0.6 M).

- Bis(pinacolato)diboron (1.1–1.5 eq) and potassium acetate (2.0–3.0 eq) are added.

- Pd(dppf)Cl₂ catalyst (0.01–0.1 eq) is introduced under nitrogen.

- The mixture is heated to about 80 °C and stirred for 16 hours.

- After reaction completion (monitored by TLC), the mixture is cooled, filtered, and purified by decoloration with activated carbon, followed by precipitation with petroleum ether and methyl tert-butyl ether.

- Yield: 90–95% of 2-aminopyridine-5-boronic acid pinacol ester, which can be further transformed to the target compound.

Cyclization to Form Imidazo[1,2-a]pyridine-6-boronic Acid Pinacol Ester Derivatives

The this compound can be further modified through cyclization reactions to form imidazo[1,2-a]pyridine derivatives bearing the boronic ester moiety.

- The 2-aminopyridine-5-boronic acid pinacol ester intermediate is reacted with chloroacetaldehyde (40% aqueous solution) in ethanol.

- The reaction mixture is refluxed for 4–6 hours.

- After completion, the pH is adjusted to 7.5–8.5 using saturated sodium bicarbonate solution.

- The product precipitates upon addition of ethyl acetate, is filtered, and washed.

- Yield: Approximately 60–70% of imidazo[1,2-a]pyridine-6-boronic acid pinacol ester.

Alternative Synthetic Routes and Catalytic Methods

According to comprehensive reviews on pyridinylboronic acids and esters synthesis, several alternative approaches exist, though less commonly applied to this compound specifically:

| Methodology | Description | Applicability to this compound |

|---|---|---|

| 1. Halogen-Metal Exchange and Borylation | Conversion of halopyridines to organolithium or Grignard intermediates followed by borylation | Possible but less favored due to sensitivity of pyridine ring |

| 2. Directed Ortho-Metalation (DoM) / Borylation | Lithiation adjacent to directing groups followed by borylation | Challenging for chloro-substituted pyridines |

| 3. Palladium-Catalyzed Cross-Coupling | As described above, most common and efficient method | Widely used and scalable |

| 4. Iridium or Rhodium-Catalyzed C-H Borylation | Direct borylation of C-H bonds on pyridine ring | Emerging method, regioselectivity can be an issue |

| 5. [4+2] Cycloadditions | Cycloaddition strategies to build boronic ester-containing rings | Limited application for this compound |

The palladium-catalyzed cross-coupling remains the most practical and high-yielding method for preparing this compound.

Summary of Reaction Conditions and Yields

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Borylation of 2-amino-5-chloropyridine | Bis(pinacolato)diboron (1.1–1.5 eq), KOAc (2.0–3.0 eq), Pd(dppf)Cl₂ (0.01–0.1 eq), 1,4-dioxane, 80 °C, 16 h | 90–95 | High yield, suitable for scale-up |

| Cyclization with chloroacetaldehyde | Chloroacetaldehyde (1.2–1.5 eq, 40% aq.), ethanol, reflux 4–6 h, pH adjustment to 7.5–8.5, ethyl acetate precipitation | 60–70 | Produces imidazo[1,2-a]pyridine derivative |

Research Findings and Practical Considerations

- Stability: 2-pyridinylboronic esters, including this compound, exhibit greater stability than their corresponding boronic acids, which tend to undergo protodeboronation under aqueous or basic conditions.

- Purification: Decolorization with activated carbon and precipitation using petroleum ether and methyl tert-butyl ether are effective for obtaining pure products.

- Catalyst Loading: Low catalyst loading (1–10 mol%) is effective, balancing cost and reaction efficiency.

- Reaction Atmosphere: Nitrogen protection is essential to prevent oxidation and catalyst deactivation.

- Scalability: The method has been demonstrated on multigram to kilogram scale with consistent yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chloropyridine-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction, where it couples with aryl or vinyl halides to form biaryl or styrene derivatives.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.

Protodeboronation: Acids like hydrochloric acid or bases such as sodium hydroxide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products:

Biaryl Compounds: From Suzuki–Miyaura coupling.

Alcohols: From oxidation reactions.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

6-Chloropyridine-2-boronic acid pinacol ester is extensively used in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, which is crucial for synthesizing biaryl compounds.

Table 1: Summary of Cross-Coupling Applications

Medicinal Chemistry

Drug Development

The compound is utilized in the development of pharmaceuticals due to its ability to modify biological pathways. It has been involved in synthesizing various bioactive molecules, including anticancer agents and antibiotics.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of 6-chloropyridine-2-boronic acid exhibit potent activity against cancer cell lines. The incorporation of this compound into drug scaffolds has shown improved efficacy and selectivity.

Material Science

Polymer Chemistry

this compound is also applied in polymer synthesis, particularly in the creation of functionalized polymers through click chemistry. Its ability to form stable covalent bonds makes it suitable for developing advanced materials.

Table 2: Applications in Material Science

| Application Area | Description | References |

|---|---|---|

| Functionalized Polymers | Used to create polymers with specific functionalities | , |

| Nanomaterials | Involved in synthesizing nanostructured materials |

Analytical Chemistry

Chromatography and Detection

In analytical chemistry, this compound serves as a reagent for various detection methods, including HPLC and mass spectrometry. Its unique chemical properties allow for the effective separation and identification of complex mixtures.

Biochemical Applications

Cell Biology Research

this compound is employed in cell culture studies, particularly in analyzing cellular responses to boron-containing compounds. It aids in understanding the mechanisms of action at the cellular level.

Table 3: Biochemical Research Applications

Mechanism of Action

The primary mechanism of action for 6-Chloropyridine-2-boronic acid pinacol ester is through its participation in the Suzuki–Miyaura coupling reaction. The process involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is crucial for the formation of biaryl compounds, which are common motifs in pharmaceuticals and organic materials .

Comparison with Similar Compounds

Structural Isomers and Halogen-Substituted Analogs

2-Chloropyridine-4-boronic Acid Pinacol Ester (CAS: 458532-84-8)

- Structure : Chlorine at pyridine position 4; boronate at position 2.

- Properties : Melting point (63.5–65°C), similar molecular weight (239.50).

2-Chloropyridine-5-boronic Acid Pinacol Ester (CAS: 444120-94-9)

- Structure : Chlorine at position 5.

- Applications: Limited data, but positional differences may influence substrate compatibility in catalytic reactions .

6-Bromopyridine-2-boronic Acid Pinacol Ester (CAS: 651358-83-7)

- Structure : Bromine replaces chlorine at position 6.

- Properties : Higher molecular weight (283.96), density 1.02 g/cm³.

- Reactivity : Bromine’s larger atomic radius and lower electronegativity may enhance oxidative addition in cross-coupling reactions compared to chlorine .

Methyl- and Ethyl-Substituted Derivatives

6-Methylpyridine-2-boronic Acid Pinacol Ester (CAS: 1096689-44-9)

- Structure : Methyl group at position 6.

- Properties : Lower molecular weight (219.09), boiling point 316°C, pKa ~5.97.

6-Ethylpyridine-3-boronic Acid Pinacol Ester (CAS: 935670-07-8)

- Structure : Ethyl group at position 6; boronate at position 3.

- Reactivity : Position 3 substitution may reduce steric hindrance in coupling reactions compared to position 2 derivatives .

Heterocyclic Core Variants

6-Chloropyridazine-3-boronic Acid Pinacol Ester (CAS: N/A)

- Structure : Pyridazine core (two adjacent nitrogen atoms) with chlorine at position 6.

6-Chloropyrazine-2-boronic Acid Pinacol Ester (CAS: N/A)

- Structure : Pyrazine core (two para nitrogen atoms).

- Applications : Useful in synthesizing nitrogen-rich heterocycles for drug discovery .

Functional Group Comparisons

Biological Activity

6-Chloropyridine-2-boronic acid pinacol ester (CAS Number: 652148-92-0) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Molecular Formula: C₁₁H₁₅BClNO₂

Molecular Weight: 232.62 g/mol

Structure: The compound features a chlorinated pyridine ring bonded to a boronic acid moiety via a pinacol ester linkage, which plays a crucial role in its reactivity and biological interactions.

This compound is known to interact with various biological targets, primarily through its boronic acid functionality. Boronic acids are recognized for their ability to form reversible covalent bonds with diols, which can influence enzymatic activities and cellular signaling pathways.

Key Mechanisms:

- Inhibition of Proteasome Activity: Boronic acids can inhibit the proteasome, leading to the accumulation of regulatory proteins such as p53, which is crucial for cell cycle regulation and apoptosis.

- Anticancer Properties: The compound has shown promise in inhibiting tumor growth by modulating pathways involved in cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It acts primarily through the stabilization of p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

- Case Study 1: A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human colorectal cancer cells. The mechanism was linked to the activation of p53-mediated pathways, resulting in increased expression of p21 and subsequent cell cycle arrest in the G1 phase .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Preliminary studies suggest it may possess broad-spectrum antibacterial activity, although further research is needed to elucidate its full potential.

Table: Summary of Biological Activities

| Activity Type | Observed Effect | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | , |

| Antibacterial | Broad-spectrum activity | , |

| Enzyme Inhibition | Proteasome inhibition | , |

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 6-chloropyridine with boron reagents under specific conditions to yield the desired product. Its applications extend beyond medicinal chemistry; it is also utilized in organic synthesis as a building block for more complex molecules.

Q & A

Q. What are the recommended synthetic routes for preparing 6-chloropyridine-2-boronic acid pinacol ester, and how do reaction conditions influence yield?

Answer: The synthesis typically involves halogen-metal exchange or direct boronation of a pyridine precursor. For example:

Halogen-Metal Exchange : React 2,6-dichloropyridine with a Grignard reagent (e.g., isopropylmagnesium chloride) to generate a lithium intermediate, followed by quenching with a borate ester (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .

Direct Boronation : Use Pd-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) under inert atmosphere. Key parameters include catalyst choice (Pd(dppf)Cl₂), solvent (THF or dioxane), and temperature (80–100°C). Yields range from 60–85%, depending on purification (e.g., column chromatography with hexane/ethyl acetate) .

Data Considerations : Monitor reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 3:1) and confirm purity by HPLC (≥97% by area normalization) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: A multi-technique approach is critical:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 256.1 (C₁₁H₁₅BClNO₂).

- Elemental Analysis : Match calculated vs. observed C, H, N (±0.3%) .

Purity Optimization : Recrystallize from hexane/ethyl acetate (1:1) to achieve >97% purity .

Q. What are the best practices for storage and handling to prevent decomposition?

Answer:

- Storage : Store at 0–6°C under inert gas (Ar/N₂) in amber glass vials to prevent hydrolysis and oxidation .

- Handling : Use anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to moisture or acidic conditions. Incompatible with strong oxidizers (e.g., peroxides) .

Stability Data : Shelf life >12 months when stored properly; monitor via periodic NMR to detect boronic acid formation (δ 7–8 ppm in ¹H NMR) .

Advanced Research Questions

Q. How does the chlorine substituent influence reactivity in cross-coupling reactions?

Answer: The chlorine at position 6 acts as an electron-withdrawing group, enhancing electrophilicity at the boron-bound carbon (position 2). This facilitates Suzuki-Miyaura couplings with electron-rich aryl partners:

-

Reactivity Comparison :

Substrate Coupling Partner Yield (%) 6-Cl-pyridine-2-BPin 4-MeO-C₆H₄-B(OH)₂ 92 6-H-pyridine-2-BPin Same 78 -

Mechanistic Insight : DFT calculations suggest the Cl substituent lowers LUMO energy at the reactive site, accelerating transmetallation .

Optimization Tip : Use Cs₂CO₃ as a base in THF/H₂O (10:1) at 80°C for optimal results .

Q. How can researchers resolve contradictions in reported solubility data?

Answer: Reported solubility varies due to differing purity and solvent batches. Systematic testing is recommended:

-

Solubility Profile :

Solvent Solubility (mg/mL) Temperature Source DMSO >50 25°C Ethanol ~15 25°C Hexane <1 25°C -

Method : Prepare saturated solutions, filter (0.22 μm), and quantify via UV-Vis (λ=270 nm, ε=1500 M⁻¹cm⁻¹) .

Conflict Resolution : Cross-validate using Karl Fischer titration for trace water content (<0.1% improves reproducibility) .

Q. What strategies mitigate competing side reactions in multi-step syntheses using this reagent?

Answer: Common issues include protodeboronation and halogen scrambling. Mitigation approaches:

- Protodeboronation : Add catalytic Pd(OAc)₂ (1 mol%) and K₃PO₄ to stabilize the boronate intermediate .

- Halogen Scrambling : Avoid high temperatures (>100°C) and strongly basic conditions. Use DMF as a solvent to minimize Cl migration .

Case Study : In a synthesis of 6-chloro-2-arylpyridines, side product formation dropped from 15% to <2% by replacing NaHCO₃ with K₃PO₄ .

Q. How does steric hindrance from the pinacol ester affect regioselectivity in Sonogashira couplings?

Answer: The pinacol group creates steric bulk, directing coupling to less hindered positions. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.